molecular formula C12H10Cl2O B14490672 2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one CAS No. 63320-37-6

2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one

Cat. No.: B14490672
CAS No.: 63320-37-6
M. Wt: 241.11 g/mol
InChI Key: FMOSKMIRAXJRBC-UHFFFAOYSA-N
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Description

2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one is a complex organic compound with a unique structure that includes a cyclobuta[a]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions, chlorination, and other functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: Chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dichloro-4,4’-methylenedianiline: Shares the dichloro functional group but has a different core structure.

    2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: Similar in having a complex ring structure but differs in functional groups and overall structure.

Uniqueness

2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one is unique due to its cyclobuta[a]azulene core, which imparts distinct chemical properties and reactivity compared to other compounds.

Properties

CAS No.

63320-37-6

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

2,2-dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1-one

InChI

InChI=1S/C12H10Cl2O/c13-12(14)10-8-5-3-1-2-4-7(8)6-9(10)11(12)15/h2-5,9-10H,1,6H2

InChI Key

FMOSKMIRAXJRBC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=C1)C3C(C2)C(=O)C3(Cl)Cl

Origin of Product

United States

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